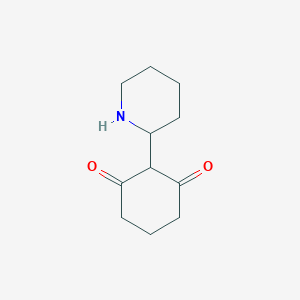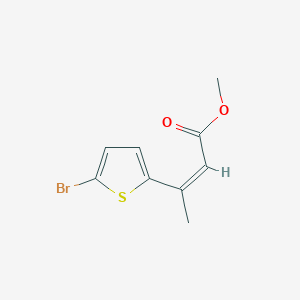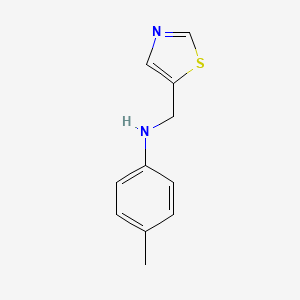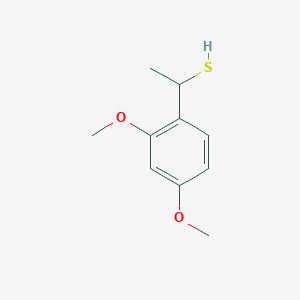
2-Cyclobutylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclobutylcyclohexan-1-ol: is an organic compound that belongs to the class of cycloalkanes It consists of a cyclohexane ring substituted with a cyclobutyl group and a hydroxyl group at the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutylcyclohexan-1-ol can be achieved through several methods. One common approach involves the cycloaddition reaction of cyclobutene with cyclohexanone, followed by reduction of the resulting product. The reaction conditions typically include the use of a catalyst such as palladium on carbon and hydrogen gas for the reduction step.
Another method involves the Grignard reaction, where cyclobutylmagnesium bromide is reacted with cyclohexanone to form the desired alcohol. The reaction is carried out in anhydrous ether under an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed
Oxidation: Cyclobutylcyclohexanone or cyclobutylcyclohexanoic acid.
Reduction: Cyclobutylcyclohexane.
Substitution: Cyclobutylcyclohexyl chloride or bromide.
Scientific Research Applications
2-Cyclobutylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Cyclobutylcyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The cyclobutyl group may also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-Cyclobutylcyclohexan-1-ol can be compared with other cycloalkane derivatives, such as:
Cyclohexanol: Similar in structure but lacks the cyclobutyl group, resulting in different chemical properties and reactivity.
Cyclobutylmethanol: Contains a cyclobutyl group but has a different ring structure, leading to variations in its chemical behavior.
Cyclohexanone: An oxidized form of cyclohexanol, used as a precursor in the synthesis of this compound.
The presence of the cyclobutyl group in this compound imparts unique steric and electronic effects, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H18O |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2-cyclobutylcyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c11-10-7-2-1-6-9(10)8-4-3-5-8/h8-11H,1-7H2 |
InChI Key |
CFLYEWQEXOFMDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C2CCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-bromo-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13309940.png)

![2-[5-(Thiophene-3-carbonyl)thiophen-2-yl]ethan-1-amine](/img/structure/B13309949.png)



![7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13309984.png)

![1-[1-(1-Methyl-1H-pyrazol-4-YL)-2-pyrrolidinyl]methanamine](/img/structure/B13309999.png)
![4-[1-(Phenylsulfanyl)ethyl]aniline](/img/structure/B13310000.png)
![3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13310012.png)

